molecular formula C14H15NO5S2 B11479204 Methyl 3-[(3-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate

Methyl 3-[(3-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B11479204
M. Wt: 341.4 g/mol
InChI Key: GITBGSVCNWXWAF-UHFFFAOYSA-N
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Description

Methyl 3-[(3-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with a sulfamoyl group and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with appropriate reagents to introduce the sulfamoyl and methoxybenzyl groups. One common method involves the use of thiophene-2-carboxylic acid chloride, which reacts with 3-methoxybenzylamine and sulfamoyl chloride under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Methyl 3-[(3-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[(3-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(3-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the methoxybenzyl group, which can enhance its biological activity and specificity compared to similar compounds. This structural feature may contribute to its potential as a therapeutic agent and its versatility in various chemical reactions .

Properties

Molecular Formula

C14H15NO5S2

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 3-[(3-methoxyphenyl)methylsulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C14H15NO5S2/c1-19-11-5-3-4-10(8-11)9-15-22(17,18)12-6-7-21-13(12)14(16)20-2/h3-8,15H,9H2,1-2H3

InChI Key

GITBGSVCNWXWAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC

Origin of Product

United States

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